N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide
Description
This compound features a sulfamoyl-linked phenyl core substituted with a 4,6-dimethylpyrimidin-2-yl group and a 3,4-difluorobenzenesulfonamide moiety. Its structure integrates aromatic fluorination and sulfonamide functionality, which are critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C18H16F2N4O4S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C18H16F2N4O4S2/c1-11-9-12(2)22-18(21-11)24-29(25,26)14-5-3-13(4-6-14)23-30(27,28)15-7-8-16(19)17(20)10-15/h3-10,23H,1-2H3,(H,21,22,24) |
InChI Key |
CTBOYOVVKAGTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Sulfamoyl Intermediate
The 4,6-dimethylpyrimidin-2-amine intermediate is synthesized through cyclocondensation of acetylacetone with guanidine derivatives under acidic conditions. Subsequent sulfonylation introduces the sulfamoyl group:
Reaction Scheme 1 :
4,6-Dimethylpyrimidin-2-amine + 4-Fluoro-benzenesulfonyl chloride → N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzenesulfonamide
Key parameters include:
Coupling with 3,4-Difluorobenzenesulfonamide
The final step involves nucleophilic aromatic substitution (SNAr) between the sulfamoyl intermediate and 3,4-difluorobenzenesulfonamide. Palladium-catalyzed cross-coupling has also been reported for analogous systems:
Reaction Scheme 2 :
N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzenesulfonamide + 3,4-Difluorobenzenesulfonamide → Target Compound
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Catalyst | Pd(PPh3)4 (2 mol%) | None |
| Solvent | DMF | Toluene |
| Temperature | 90°C | 110°C |
| Reaction Time | 12 h | 24 h |
| Yield | 82% | 45% |
Palladium catalysis significantly enhances yield by facilitating C–S bond formation, as evidenced by comparative studies.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols favor continuous flow systems to improve scalability and reduce byproducts. Key advantages include:
-
Residence Time Control : 5–10 minutes per reaction stage
-
Temperature Gradient : Stepwise heating from 25°C to 120°C
-
Catalyst Recycling : Pd-based catalysts immobilized on silica supports
A representative workflow involves:
-
Step 1 : Synthesis of 4,6-dimethylpyrimidin-2-amine in a packed-bed reactor.
-
Step 2 : Sulfonylation in a microreactor with inline pH monitoring.
-
Step 3 : Coupling under high-pressure conditions (3–5 bar).
Table 1 : Industrial vs. Laboratory-Scale Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Overall Yield | 52–58% | 76–81% |
| Purity (HPLC) | ≥95% | ≥99% |
| Throughput | 10 g/day | 50 kg/day |
Optimization of Reaction Conditions
Solvent Screening
Solvent polarity critically impacts reaction kinetics. Data from analogous sulfonamide syntheses reveal:
Table 2 : Solvent Effects on Coupling Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| DMSO | 46.7 | 78 |
| THF | 7.5 | 34 |
| Toluene | 2.4 | 45 |
Polar aprotic solvents like DMF stabilize transition states in SNAr reactions, enhancing nucleophilicity.
Catalytic Systems
Palladium complexes remain the gold standard for C–S bond formation. Recent advances include:
-
Buchwald-Hartwig Amination : Using Xantphos ligands to achieve turnover numbers (TON) >1,000.
-
Photoredox Catalysis : Visible light-driven methods reducing Pd loading to 0.5 mol%.
Analytical and Purification Methods
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H19N5O4S
- Molecular Weight : 393.45 g/mol
- CAS Number : 313261-56-2
The compound features a sulfonamide group that mimics para-aminobenzoic acid (PABA), allowing it to inhibit bacterial enzyme activity crucial for folate synthesis. The presence of the difluorobenzene moiety enhances its lipophilicity, potentially improving cellular penetration and binding affinity to biological targets.
Medicinal Chemistry
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide has been extensively studied for its antibacterial properties:
- Mechanism of Action : It acts primarily as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
-
Antibacterial Efficacy : Studies have shown significant activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values indicating potency:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 Streptococcus pneumoniae 4
Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For example:
- Alpha-glucosidase and Acetylcholinesterase Inhibition : Recent studies indicate its potential as an enzyme inhibitor, which could be beneficial in treating conditions like Type 2 diabetes and Alzheimer's disease .
Combination Therapy Research
Studies have explored the synergistic effects of this compound when used in combination with other antibiotics:
- Enhanced Efficacy : When combined with beta-lactam antibiotics, the compound showed improved antibacterial activity compared to monotherapy, suggesting a promising approach to overcoming antibiotic resistance .
Industrial Applications
In addition to its medicinal uses, this compound is being investigated for its potential in developing new materials with specific chemical properties. Its unique structure allows it to serve as a building block in synthesizing more complex molecules.
Study 1: Efficacy Against Multi-drug Resistant Strains
A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it retained activity where traditional antibiotics failed, highlighting its potential as a therapeutic option in treating resistant infections .
Study 2: Synergistic Effects with Other Antibiotics
Research has demonstrated that combining this sulfonamide with other antibiotics can enhance antibacterial activity. This synergy may provide new avenues for treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. The difluorobenzene moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features include:
Physicochemical Properties
- This could enhance binding to biological targets like bacterial dihydropteroate synthase, a common target for sulfonamides.
- Solubility and pKa : The sulfonamide group in the target compound may improve aqueous solubility relative to acetylated () or enamide () analogs. Predicted pKa values for fluorinated analogs (e.g., 7.16 in ) suggest moderate acidity, favoring ionization at physiological pH.
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly in the development of antibacterial agents. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C19H19N5O4S
- Molecular Weight : 393.45 g/mol
- CAS Number : 313261-56-2
Sulfonamides function primarily as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is critical in the bacterial folate synthesis pathway. By inhibiting this enzyme, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth and replication.
Antibacterial Efficacy
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Streptococcus pneumoniae | 4 |
These results suggest that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae.
Structure-Activity Relationship (SAR)
The introduction of the difluorobenzene moiety enhances the lipophilicity of the compound, which may improve its penetration into bacterial cells. The presence of the pyrimidine ring is crucial for maintaining biological activity due to its role in mimicking p-aminobenzoic acid (PABA), a natural substrate for DHPS.
Study 1: Efficacy Against Multi-drug Resistant Strains
A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it retained activity where traditional antibiotics failed, highlighting its potential as a therapeutic option in treating resistant infections .
Study 2: Synergistic Effects with Other Antibiotics
Research has explored the synergistic effects of this compound when combined with beta-lactam antibiotics. The combination therapy demonstrated enhanced antibacterial activity compared to monotherapy, suggesting a promising avenue for overcoming resistance .
Q & A
Basic: What are the key synthetic routes for preparing N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide?
The synthesis typically involves a multi-step process:
Preparation of 4,6-dimethylpyrimidin-2-amine : Reacting 4,6-dimethylpyrimidine with ammonia or a primary amine under reflux conditions .
Sulfonamide coupling : The pyrimidine amine is reacted with 3,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .
Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity (>95%) .
Critical parameters : Temperature control (0–5°C during sulfonyl chloride addition) and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride) are vital for yield optimization .
Basic: What analytical methods are recommended for structural characterization and crystallographic analysis?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. Data collection at 100 K minimizes thermal motion artifacts .
- Spectroscopic techniques :
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~460) .
Basic: What are the primary biological targets and mechanisms of action for this compound?
The compound’s sulfonamide group enables competitive inhibition of enzymes like dihydrofolate reductase (DHFR) or carbonic anhydrase by mimicking natural substrates (e.g., p-aminobenzoic acid) .
- Antimicrobial activity : Disrupts folate biosynthesis in bacteria, with IC₅₀ values <10 µM against E. coli .
- Anticancer potential : Induces apoptosis in HeLa cells via caspase-3 activation (observed in analogs with EC₅₀ ~15 µM) .
Advanced: How can researchers optimize synthetic yield and purity for scaled-up production?
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent choice | Use DMF or THF for improved solubility of intermediates . | |
| Catalyst | Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation . | |
| Workup | Sequential washes with 1M HCl (to remove unreacted sulfonyl chloride) and brine . | |
| Post-synthesis, HPLC with a C18 column (acetonitrile/water gradient) ensures purity >98% . |
Advanced: How can contradictory enzymatic inhibition data be resolved?
Contradictions in IC₅₀ values often arise from assay conditions:
- pH sensitivity : Carbonic anhydrase inhibition is pH-dependent; use Tris buffer (pH 7.4) for consistency .
- Crystallographic validation : Compare enzyme-co-crystal structures (via SHELX-refined models) to confirm binding modes .
- Control experiments : Include reference inhibitors (e.g., acetazolamide) to validate assay reliability .
Advanced: What computational strategies predict binding affinities and selectivity?
- Molecular docking (AutoDock Vina) : Dock the compound into DHFR (PDB: 1RAE) to identify key residues (e.g., Asp27, Leu28) for hydrogen bonding .
- MD simulations (GROMACS) : Run 100-ns simulations to assess stability of the ligand-receptor complex (RMSD <2 Å indicates stable binding) .
- QSAR models : Use Hammett constants (σ) for substituents (e.g., -F vs. -CH₃) to correlate electronic effects with activity .
Advanced: How do structural modifications influence biological activity in analogs?
Advanced: What strategies validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
